Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 275.35 g/mol. It features a piperidine ring that is substituted with a tert-butyl ester and a phenyl group, contributing to its structural complexity. This compound is primarily utilized in organic synthesis and is of interest in various scientific research applications, particularly in medicinal chemistry.
Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate falls under the category of piperidine derivatives, which are known for their diverse biological activities. The compound's classification highlights its potential applications in medicinal chemistry and pharmacology.
The synthesis of tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with phenylmagnesium bromide, followed by oxidation. This method allows for the introduction of the phenyl group at the desired position on the piperidine ring.
The molecular structure of tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate consists of:
The compound's structural features can be represented in various formats, including InChI and SMILES notations, which facilitate computational modeling and database searches:
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate can undergo several types of chemical reactions:
For each type of reaction, specific reagents and conditions are typically employed:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Acidic or neutral medium |
Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |
Substitution | Halogens or organometallic compounds | Acidic conditions |
The mechanism of action for tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound's functional groups allow it to form hydrogen bonds and engage in π-interactions, which can modulate the activity of specific molecular pathways.
Research indicates that the compound may influence pathways related to enzyme inhibition or receptor binding, although detailed studies are required to elucidate specific interactions and effects on biological systems .
Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Weight | 275.35 g/mol |
Appearance | Typically a solid |
Solubility | Soluble in organic solvents |
The chemical properties include stability under standard laboratory conditions but may vary depending on exposure to light or moisture. The compound's reactivity profile allows it to participate in various organic transformations as described previously.
Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate has numerous applications across different scientific fields:
The synthesis of tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate (CAS: 632352-56-8, C₁₆H₂₁NO₃, MW: 275.34) relies on multi-step strategies. A key approach involves Ullmann-type coupling: copper(I) iodide catalyzes the reaction between 1-Boc-3-oxopiperazine and iodobenzene in toluene at 80°C for 5 hours, using N,N'-dimethylethylenediamine (DMEDA) as a ligand and potassium phosphate as a base. This yields the intermediate 3-oxo-4-phenylpiperazine-1-carboxylate at 58% efficiency [6]. Alternative routes include N-Boc protection of 3-oxo-4-phenylpiperidine precursors via di-tert-butyl dicarbonate (Boc₂O) under mild conditions [8]. Challenges include controlling racemization at C3/C4 and optimizing ring-closure kinetics, necessitating precise stoichiometry and catalyst loading.
Table 1: Key Multi-Step Synthesis Routes
Starting Material | Conditions | Catalyst/Ligand | Yield |
---|---|---|---|
1-Boc-3-oxopiperazine | Toluene, 80°C, 5 h | CuI/DMEDA | 58% |
4-Phenyl-3-piperidone | Boc₂O, base, RT | DMAP | 70-85%* |
3-Oxo-4-phenylpiperidine | (Boc)₂O, CH₂Cl₂, 0°C to RT | Triethylamine | 80%* |
*Representative yields from analogous piperidine systems* [6] [8]
Carbonyl reductases enable stereoselective functionalization of the piperidine scaffold. Enzymes like HeCR (Hydrogenophaga effusa) and DbCR (Deinococcus bacteroides) catalyze asymmetric reductions of the 3-oxo group in tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate. Using glucose dehydrogenase (GDH) for NAD(P)H cofactor recycling in phosphate buffer (pH 7.0), these biocatalysts achieve >99% conversion and >99% enantiomeric excess (ee) at 30°C [2]. Molecular docking reveals that HeCR favors S-configuration at C4 due to optimal hydride transfer distances from NADPH to the substrate carbonyl, while DbCR stabilizes the R-isomer via distinct residue interactions (e.g., S137, Y150 in HeCR) [2]. Chemocatalytic methods, though less explored, include CBS borane reductions but suffer from low yields (25%) [2].
Table 2: Catalytic Performance Comparison
Catalyst | Cofactor | Stereoselectivity | Conversion | Diastereomeric Ratio (cis:trans) |
---|---|---|---|---|
HeCR | NAD⁺/NADP⁺ | >99% ee (3R,4S) | >99% | 49:51 |
DbCR | NADP⁺ | >99% ee (3S,4R) | >99% | 45:55 |
SmADH | NADP⁺ | 93% ee (3S,4S) | 98% | 48:52 |
Data from 10 mM substrate, 100 mM phosphate buffer, 30°C [2]
The tert-butoxycarbonyl (Boc) group is indispensable for preventing N-H reactivity during piperidine ring modifications. Its incorporation uses Boc₂O with substrates like 3-oxo-4-phenylpiperidine under inert atmospheres (2–8°C), achieving near-quantitative protection [3] [5]. The Boc group’s steric bulk minimizes epimerization at adjacent chiral centers and enables orthogonal deprotection with mild acids (e.g., TFA/DCM) without side reactions [8]. Industrial workflows prioritize Boc due to its compatibility with enzymatic reductions—unlike Cbz or Fmoc groups, which may inhibit carbonyl reductases [2].
Reaction efficiency is highly sensitive to solvent polarity and temperature:
Scalable production integrates dynamic kinetic asymmetric reduction (DKAR) using immobilized HeCR/DbCR in continuous-flow bioreactors. Key innovations include:
Table 3: Industrial Process Parameters
Parameter | Laboratory Scale | Pilot Scale |
---|---|---|
Substrate Concentration | 10 mM (2.75 g/L) | 100 mM (27.5 g/L) |
Catalyst Loading | 5 mg/mL wet cells | Immobilized enzyme cartridges |
Cycle Time | 24 h | 8–12 h |
Purity (HPLC) | >98% | >99% |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2